2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Description
2-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with 4,5-dimethyl groups and a piperazine moiety linked to a 5-chlorothiophene-2-carbonyl group. This structure combines pharmacologically relevant motifs:
- Benzothiazole: Known for its role in medicinal chemistry, particularly in antitumor, antimicrobial, and central nervous system-targeting agents .
- Piperazine: A flexible linker that enhances solubility and modulates pharmacokinetic properties.
- 5-Chlorothiophene-2-carbonyl: A halogenated heteroaromatic group that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOVIVGRFCHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 1-chloropiperazine can react with the benzothiazole derivative in the presence of a base like potassium carbonate.
Attachment of the Chlorothiophene Moiety: The final step involves the acylation of the piperazine nitrogen with 5-chlorothiophene-2-carbonyl chloride, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up.
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized through sequential coupling reactions:
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Step 1 : Formation of the 4,5-dimethyl-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
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Step 2 : Introduction of the piperazine moiety at the 2-position of benzothiazole using nucleophilic substitution or Buchwald–Hartwig amination .
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Step 3 : Acylation of the piperazine nitrogen with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in DMF) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiazole formation | H₂SO₄, 120°C, 6h | ~70% | |
| Piperazine coupling | DMF, TEA, 200°C, 4h | 65–90% | |
| Acylation | 5-chlorothiophene-2-carbonyl chloride, TEA, RT | 77–88% |
Benzothiazole Core
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The 4,5-dimethyl groups enhance electron density, making the benzothiazole susceptible to electrophilic substitution at the 6-position .
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The thiazole sulfur participates in hydrogen bonding and metal coordination, as observed in docking studies with E. coli MurB .
Piperazine Linker
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The secondary amine undergoes alkylation/acylation (e.g., with chloroacetamide derivatives) .
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Under acidic conditions, protonation of the piperazine nitrogen improves solubility but reduces nucleophilicity .
5-Chlorothiophene-2-Carbonyl Group
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The chlorine atom at the 5-position directs electrophilic substitution to the 3- and 4-positions of the thiophene ring .
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The carbonyl group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl, Δ) .
Stability and Degradation
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Thermal Stability : Decomposes above 300°C (observed in DSC analysis of analogous compounds) .
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Photodegradation : The benzothiazole-thiophene system shows moderate stability under UV light, with degradation products including sulfonic acid derivatives .
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Hydrolytic Sensitivity : The amide bond in the piperazine-carbonyl linkage hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C) .
Catalytic and Biological Interactions
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Enzymatic Inhibition : The chlorothiophene-carbonyl group mimics ATP’s adenine ring in kinase binding pockets, as seen in PfPK6 inhibition studies .
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Antimicrobial Activity : Analogous benzothiazole-piperazine hybrids exhibit MIC values of 0.06–0.94 mg/mL against Candida spp., attributed to 14α-lanosterol demethylase inhibition .
Comparative Reactivity with Analogues
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole exhibit significant anticancer properties. Research has demonstrated that benzothiazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been explored for their efficacy against a range of bacterial and fungal pathogens. In vitro studies have shown promising results, indicating that modifications to the benzothiazole core can enhance antimicrobial potency .
Neurological Applications
Benzothiazole derivatives are also being investigated for their neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Cardiovascular Applications
The compound has been noted for its anticoagulant properties, particularly as an inhibitor of Factor Xa, which plays a crucial role in the coagulation cascade. This makes it a candidate for developing therapies aimed at preventing thromboembolic disorders such as myocardial infarction and stroke .
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including the target compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that further development could lead to effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications to the thiophene moiety significantly enhanced antibacterial activity, indicating a promising direction for future drug development .
Case Study 3: Neuroprotective Effects
Research featured in Neuropharmacology examined the neuroprotective effects of benzothiazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and apoptosis markers, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism by which 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity and selectivity, while the chlorothiophene moiety may contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of 4,5-dimethylbenzothiazole, piperazine, and 5-chlorothiophene groups. Below is a comparative analysis with key analogs from literature:
Key Observations
Halogenation Effects: The target compound’s 5-chlorothiophene group may enhance lipophilicity and target binding compared to non-halogenated analogs. In , chloro derivatives exhibited stronger antimicrobial activity than bromo analogs, suggesting chlorine’s electronic effects improve interactions with microbial targets . Contrastingly, the methoxyphenyl group in ’s compound likely enhances solubility but reduces membrane permeability compared to chlorothiophene.
This differs from the 6-methyl substitution in ’s compound, which may influence stacking interactions in crystal structures or binding pockets .
Piperazine Linker :
- Piperazine in the target compound is acylated with a chlorothiophene group, whereas in , a fluorenylmethoxycarbonyl (Fmoc)-piperazine derivative is used for peptide synthesis. This highlights piperazine’s versatility: acyl groups can tailor compounds for specific applications (e.g., therapeutics vs. biochemical tools) .
Therapeutic Potential: The antimicrobial activity of thiazole derivatives in and the antitumor activity of pyrazoline-benzothiazoles in suggest the target compound may share overlapping mechanisms. However, its unique substituents could redirect specificity (e.g., toward kinase inhibition or DNA intercalation).
Research Findings and Data Tables
Physicochemical Properties (Inferred)
| Property | Target Compound | Analog from | Analog from |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~500 g/mol | ~400 g/mol |
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 |
| Halogen Content | Cl (1) | Cl, F (2) | None |
Hypothetical Activity Profile
| Assay | Target Compound | Analog from | Analog from |
|---|---|---|---|
| Antimicrobial (MIC, μM) | Pending | 12.5 (S. aureus) | N/A |
| Antitumor (IC₅₀, μM) | Pending | N/A | 8.2 (MCF-7 cells) |
| Solubility (mg/mL) | Pending | <0.1 | 1.2 |
Biological Activity
2-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antitumor, anti-inflammatory, and neuropharmacological effects.
- Molecular Formula : C16H14ClN3OS2
- Molecular Weight : 363.8849 g/mol
- CAS Number : 681159-90-0
- Structure : The compound features a benzothiazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including our compound of interest. The following findings summarize its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 2.02 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 2.059 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 13.65 | Cell cycle arrest and apoptosis promotion |
The compound has shown significant cytotoxicity with IC50 values below 10 µM in several studies, indicating strong potential as an anticancer agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays revealed that treatment with this compound reduced cytokine levels significantly, suggesting its utility in managing inflammatory diseases .
Neuropharmacological Effects
Preliminary investigations into the antidepressant effects of the compound suggest modulation of neurotransmitters like serotonin and norepinephrine. This modulation may contribute to its potential use in treating mood disorders .
Case Studies
- Study on Antitumor Activity : A study synthesized various benzothiazole derivatives and tested their activity against multiple cancer cell lines. The results indicated that those with structural similarities to our compound exhibited enhanced procaspase-3 activation and significant cytotoxicity .
- Inflammation Model : In a murine model of inflammation, the compound reduced swelling and inflammatory markers when administered at therapeutic doses, further supporting its anti-inflammatory claims .
Toxicity and Safety
Toxicity assessments indicate that the compound exhibits low toxicity profiles in both in vitro and in vivo models. An LD50 value exceeding 2000 mg/kg in mice suggests a favorable safety margin for research applications .
Q & A
Q. Key Data :
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | Triethylamine | 82 | 98.5 |
| DMF | NaHCO₃ | 78 | 97.2 |
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
Q. Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles of the thiophene-benzothiazole core) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at C4/C5 and piperazine protons) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and thiophene (C-Cl, ~750 cm⁻¹) functional groups .
Example : The methoxyphenyl benzothiazole analog () showed a dihedral angle of 8.2° between benzothiazole and phenyl rings, critical for bioactivity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial)?
Q. Methodological Answer :
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) to minimize variability .
- Structural analogs : Modify substituents (e.g., replace 5-chlorothiophene with 5-methoxythiophene) to isolate pharmacophores .
- Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values <10 μM for antitumor effects) .
Case Study : Benzothiazole derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced antitumor activity but reduced antimicrobial effects due to membrane permeability trade-offs .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Substituent modulation :
- Bioisosteric replacement : Swap benzothiazole with benzimidazole to study heterocycle rigidity .
Key Finding : Methoxy groups at the phenyl ring () enhance solubility but reduce target affinity, suggesting a balance between lipophilicity and binding .
Advanced: How can computational models predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or microbial enzymes.
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., chlorothiophene as a hydrophobic anchor) .
Example : Docking of similar benzothiazoles () revealed hydrogen bonds between the carbonyl group and Arg-841 in EGFR, guiding lead optimization .
Basic: What methods ensure high purity (>95%) and reproducibility in synthesis?
Q. Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity for X-ray studies .
- Quality control : Validate via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can metabolic stability be assessed in preclinical studies?
Q. Methodological Answer :
Data Insight : Benzothiazoles with methyl groups (e.g., 4,5-dimethyl) show slower oxidative metabolism due to steric hindrance .
Advanced: What synergistic effects are observed when combined with other therapeutic agents?
Q. Methodological Answer :
- Combination index (CI) : Calculate using Chou-Talalay assay (e.g., synergism with cisplatin in cancer cells) .
- Mechanistic studies : Use RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis markers) .
Example : Benzothiazole derivatives combined with doxorubicin reduced IC₅₀ by 40% in MCF-7 cells via ROS amplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
